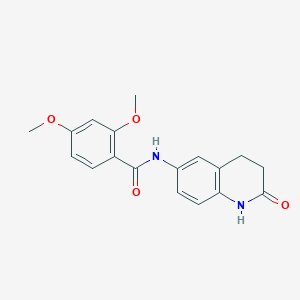
2,4-二甲氧基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of tetrahydroquinoline, a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Tetrahydroquinoline derivatives are known to undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学研究应用
合成和表征
2,4-二甲氧基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺以及具有相似结构的化合物一直是合成化学研究的重点。这些化合物因其复杂的杂环结构和潜在的生物活性而备受关注。例如,已经探索了包含异喹啉部分的四杂环和五杂环化合物的合成,证明了迈克尔加成反应的实用性以及随后的转化以生成具有潜在药理应用的各种衍生物 Tayseer A. Abdallah, H. Hassaneen, H. A. Abdelhadi, 2009。
放射性配体结合和成像研究
还对与给定化学结构相关的苯甲酰胺类似物进行了研究,以了解其与 σ-2 (σ2) 受体结合的能力,σ-2 受体是神经药理学和肿瘤学中的重要靶点。例如,N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基苯甲酰胺 (RHM-1) 已被确认为一种新型 σ2 受体探针,在成像研究中显示出高亲和力和潜在实用性 Jinbin Xu, Z. Tu, L. Jones, S. Vangveravong, K. Wheeler, R. Mach, 2005。
催化和有机转化
另一个感兴趣的领域是这些化合物在催化和有机转化中的应用。例如,钴促进的氨基喹啉苯甲酰胺二聚化已被开发为构建复杂分子的方法,展示了在反应条件下各种官能团的相容性,并突出了此类化合物在合成化学中的多功能性 L. Grigorjeva, O. Daugulis, 2015。
用于肿瘤诊断的杂交结构
已经探索了将与 2,4-二甲氧基-N-(2-氧代-1,2,3,4-四氢喹啉-6-基)苯甲酰胺相关的结构桥接到其他药效基团的化合物在肿瘤诊断中的潜力。此类化合物与高亲和力 σ2 受体配体之间的杂交体显示出用于开发 PET 放射性示踪剂的希望,强调了结构修饰在调节受体亲和力和选择性中的作用 C. Abate, S. Ferorelli, M. Contino, R. Marottoli, N. Colabufo, R. Perrone, F. Berardi, 2011。
作用机制
Target of Action
The primary targets of 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are the bromodomain-containing proteins TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .
Mode of Action
2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide interacts with its targets, TRIM24 and BRPF1, by binding to their bromodomains . This interaction inhibits the function of these proteins, thereby affecting the epigenetic regulation of gene expression .
Biochemical Pathways
The inhibition of TRIM24 and BRPF1 by 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide affects various biochemical pathways involved in gene expression . This can lead to changes in the transcriptional activity of certain genes, which can have downstream effects on cellular processes such as cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetic properties of 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are favorable, with a reported bioavailability of 29% . This suggests that the compound is well-absorbed and distributed within the body, which is important for its efficacy .
Result of Action
The molecular and cellular effects of 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide’s action include changes in gene expression patterns and potential alterations in cellular processes such as cell growth and differentiation . These effects could potentially be harnessed for therapeutic purposes, particularly in the context of diseases such as cancer where the regulation of gene expression is often disrupted .
Action Environment
The action, efficacy, and stability of 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be influenced by various environmental factors. For example, the pH and temperature of the biological environment can affect the compound’s stability and its ability to interact with its targets . Additionally, the presence of other molecules, such as proteins or lipids, can also influence the compound’s action by affecting its distribution within the body .
安全和危害
未来方向
生化分析
Biochemical Properties
The biochemical properties of 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are largely determined by its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound has been used in the study of TRIM24 and BRPF1 bromodomain function
Molecular Mechanism
It is known to have low nanomolar affinities for TRIM24 and BRPF1 , suggesting it may exert its effects at the molecular level through binding interactions with these biomolecules
属性
IUPAC Name |
2,4-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-13-5-6-14(16(10-13)24-2)18(22)19-12-4-7-15-11(9-12)3-8-17(21)20-15/h4-7,9-10H,3,8H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLAPMJOCXTDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(6-chloropyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2977079.png)
![2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-3-{3-[2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-4-oxo-3(4H)-quinazolinyl]propyl}-4(3H)-quinazolinone](/img/structure/B2977082.png)
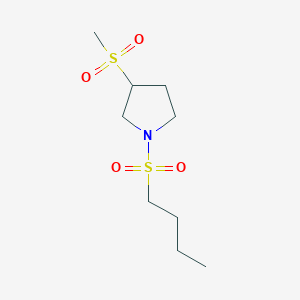
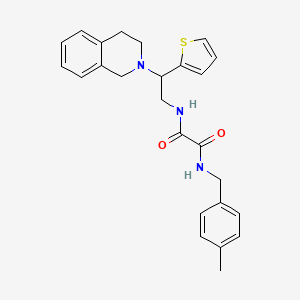

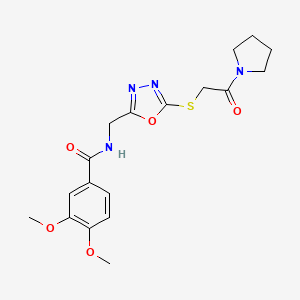


![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide](/img/structure/B2977094.png)
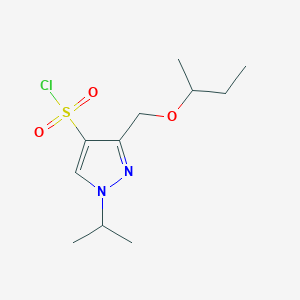
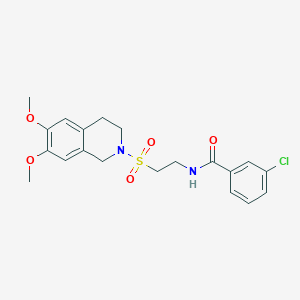

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977100.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
